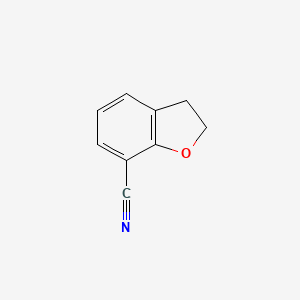

2,3-Dihydrobenzofuran-7-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIKZMSFECOLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 7-cyano-2,3-dihydrobenzofuran

Technical Profile: 7-Cyano-2,3-dihydrobenzofuran [1][2]

Executive Summary

7-Cyano-2,3-dihydrobenzofuran (also known as 2,3-dihydrobenzofuran-7-carbonitrile) is a privileged heterocyclic building block in medicinal chemistry. It serves as a critical bioisostere for 7-cyanoindole and a precursor to 7-carboxamide derivatives, which are potent pharmacophores in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and serotonin (5-HT) receptor modulators. This guide details its structural properties, validated synthetic pathways, and reactivity profile for drug development.

Part 1: Structural & Electronic Analysis

Core Architecture

The molecule consists of a benzene ring fused to a saturated dihydrofuran ring (coumaran core). Unlike benzofuran, the 2,3-dihydro moiety breaks aromaticity in the furan ring, resulting in a distinct puckered conformation and altered electronic distribution.

-

Bonding: The oxygen atom at position 1 exerts a strong +M (mesomeric) effect on the benzene ring, increasing electron density at the ortho (C7) and para (C5) positions.

-

The 7-Cyano Influence: The nitrile group at C7 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).

-

Conflict of Forces: The C7 position is electronically unique because the nitrile's electron withdrawal opposes the oxygen's donation. This "push-pull" electronic environment makes the C7 position highly sensitive to nucleophilic attack during metabolic processing or chemical derivatization.

-

-

Lipophilicity: The nitrile group lowers the logP compared to the parent dihydrobenzofuran, improving water solubility—a desirable trait for CNS-active drugs.

3D Conformational Dynamics

Unlike the planar benzofuran, the 2,3-dihydrobenzofuran ring adopts a slight envelope conformation to minimize torsional strain between the C2 and C3 methylene protons.

Graphviz Diagram: Electronic Vector Map

Caption: Electronic vector map showing the opposing electronic forces at the C7 position: Oxygen donation vs. Nitrile withdrawal.

Part 2: Validated Synthetic Pathways

The synthesis of 7-cyano-2,3-dihydrobenzofuran typically proceeds via the functionalization of a pre-formed dihydrobenzofuran core. The most robust route involves the cyanation of 7-bromo-2,3-dihydrobenzofuran.

Pathway A: Pd-Catalyzed Cyanation (Recommended)

This method offers the highest functional group tolerance and yield compared to the older Rosenmund-von Braun reaction (CuCN at high heat).

-

Precursor: 7-Bromo-2,3-dihydrobenzofuran (Synthesized via bromination of 2,3-dihydrobenzofuran or cyclization of 2-bromo-6-allyloxyphenol).

-

Reagents: Zinc Cyanide (Zn(CN)₂), Palladium Tetrakis (Pd(PPh₃)₄) or Pd₂(dba)₃/dppf.

-

Solvent: DMF or NMP (degassed).

-

Conditions: 80–120°C, inert atmosphere (Ar/N₂).

Pathway B: Dehydration of 7-Carboxamide

Useful if the carboxylic acid or amide is already available from other routes (e.g., ortho-lithiation/carboxylation).

-

Precursor: 2,3-Dihydrobenzofuran-7-carboxamide (CAS 134401-97-1).

-

Reagents: Trifluoroacetic anhydride (TFAA) / Pyridine or POCl₃.

-

Mechanism: Dehydration of the primary amide to the nitrile.[3][4]

Experimental Protocol: Pd-Catalyzed Cyanation

-

Charge: In a glovebox, combine 7-bromo-2,3-dihydrobenzofuran (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

-

Solvate: Add anhydrous DMF (0.2 M concentration).

-

Heat: Seal vessel and heat to 100°C for 4–12 hours. Monitor via LCMS (Target M+H: ~146.1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with 1M NH₄OH (to sequester Zn salts) and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Graphviz Diagram: Synthesis Workflow

Caption: Primary and alternative synthetic pathways for generating the 7-cyano scaffold.

Part 3: Reactivity & Medicinal Applications

The 7-cyano group is a versatile "chemical handle" that can be transformed into various pharmacophores.

Key Transformations

| Reaction Type | Reagent | Product | Application |

| Hydrolysis | NaOH/H₂O₂ or H₂SO₄ | 7-Carboxamide | PARP-1 Inhibitors (e.g., analog of Rucaparib core) |

| Reduction | LiAlH₄ or H₂/Raney Ni | 7-Aminomethyl | 5-HT (Serotonin) Receptor Ligands |

| Cyclization | Hydroxylamine | 7-(1,2,4-Oxadiazole) | Bioisostere for carboxylic acids |

Case Study: PARP-1 Inhibition

In the development of PARP-1 inhibitors, the 2,3-dihydrobenzofuran-7-carboxamide moiety mimics the nicotinamide pharmacophore required for binding to the NAD+ pocket of the enzyme. The 7-cyano compound is the direct synthetic precursor to this amide. The restricted rotation of the dihydrobenzofuran ring (compared to an open chain benzamide) locks the amide in a favorable conformation for hydrogen bonding with the active site residues (Gly863 and Ser904).

Part 4: Characterization Data

Table 1: Predicted/Typical Spectral Data

| Technique | Parameter | Characteristic Signal | Interpretation |

| IR Spectroscopy | ν (cm⁻¹) | 2225–2235 | Sharp, medium intensity C≡N stretch. |

| ¹H NMR | δ (ppm) | 7.3–7.5 (m, 2H) | Aromatic protons at C4/C6. |

| 6.9 (t, 1H) | Aromatic proton at C5 (pseudo-triplet). | ||

| 4.65 (t, 2H) | O-CH₂ (C2 protons) - Deshielded by Oxygen. | ||

| 3.30 (t, 2H) | Ar-CH₂ (C3 protons). | ||

| ¹³C NMR | δ (ppm) | 115–119 | Cyano carbon (C≡N). |

| 72.0 | C2 (O-CH₂). |

References

-

Synthesis of Dihydrobenzofurans: Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Taylor & Francis.

-

PARP-1 Inhibitor Design: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives. Journal of Medicinal Chemistry.

-

Cyanation Methodology: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Chemical Reviews.

-

CAS Verification: 2,3-Dihydrobenzofuran-7-carbonitrile (CAS 134401-94-8). Crysdot Chemical Database.

-

General Benzofuran Bioactivity: Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

Sources

- 1. US11046699B2 - Pyrazolo-pyrimidin-amino-cycloalkyl compounds and their therapeutic uses - Google Patents [patents.google.com]

- 2. WO2022152233A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

Methodological & Application

Application Note: Dehydration of 2,3-Dihydrobenzofuran-7-carboxamide to 2,3-Dihydrobenzofuran-7-carbonitrile

[1]

Abstract

This application note details a robust, scalable protocol for the dehydration of 2,3-dihydrobenzofuran-7-carboxamide to its corresponding nitrile, 2,3-dihydrobenzofuran-7-carbonitrile .[1] While traditional methods utilizing thionyl chloride (

Introduction & Retrosynthetic Context

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in melatonin receptor agonists (e.g., Ramelteon) and 5-HT receptor modulators.[1] The 7-position is particularly strategic; substituents here can modulate metabolic stability and receptor binding affinity due to their proximity to the furan oxygen.

The conversion of the primary amide to the nitrile is a pivotal transformation.[2] The resulting nitrile serves as a versatile "chemical handle" for:

-

Tetrazole synthesis (via azide cycloaddition).

-

Primary amines (via reduction).

-

Amidines (via Pinner reaction).

Chemical Strategy

The substrate, 2,3-dihydrobenzofuran-7-carboxamide , possesses an electron-donating oxygen atom ortho to the amide group. This increases the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) side reactions if harsh Lewis acids are used. Therefore, the dehydration strategy must activate the amide oxygen without compromising the aromatic core.

Method Selection Guide

We evaluated three common dehydration methodologies for this specific substrate. The TFAA/Pyridine method is designated as the "Gold Standard" for this application due to its balance of mildness and efficacy.

| Reagent System | Reaction Conditions | Pros | Cons | Recommendation |

| TFAA / Pyridine | 0°C to RT, DCM or THF | Mild; Homogeneous; Fast (<2h); High purity. | TFAA is moisture sensitive; Pyridine requires removal. | Recommended for Research/Scale-up |

| 0°C to 60°C, Toluene | Low cost; Scalable. | Generates HCl; Corrosive; Difficult workup (emulsions). | Alternative for Cost-Driven Bulk | |

| Burgess Reagent | RT, DCM | Neutral conditions; Very mild.[1] | Expensive; Atom inefficient; Difficult to remove byproduct. | Reserved for Acid-Sensitive Substrates |

Mechanistic Insight

The dehydration proceeds via an elimination mechanism . The reagents convert the poor leaving group (amide oxygen) into a highly reactive intermediate (imidate ester), which then undergoes E2-like elimination.

DOT Diagram: Reaction Mechanism

Caption: Mechanistic pathway of TFAA-mediated amide dehydration via O-acylated imidate intermediate.

Detailed Experimental Protocol

Target Scale: 10.0 mmol (approx. 1.63 g of starting amide) Expected Yield: 85–92%

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 2,3-dihydrobenzofuran-7-carboxamide (1.0 equiv).

-

Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv).[1]

-

Base: Pyridine (2.5 equiv).

-

Solvent: Dichloromethane (DCM) (anhydrous, 10 vol).[1]

-

Quench: Sat. NaHCO

solution.

Step-by-Step Methodology

1. Setup and Solubilization

-

Equip a 100 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum.

-

Charge 2,3-dihydrobenzofuran-7-carboxamide (1.63 g, 10.0 mmol) into the flask.

-

Add anhydrous DCM (16 mL). Stir until a suspension or solution is formed (amides often have poor solubility until reaction initiates).

-

Add Pyridine (2.02 mL, 25.0 mmol) via syringe.

-

Cool the mixture to 0°C using an ice/water bath.

2. Activation and Dehydration[3]

-

Add Trifluoroacetic Anhydride (TFAA) (1.67 mL, 12.0 mmol) dropwise over 10 minutes using a syringe pump or pressure-equalizing dropping funnel.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature < 5°C during addition to prevent side reactions.

-

-

Upon completion of addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2 hours .

-

Validation: Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting amide (

) should disappear, and the less polar nitrile (

-

3. Workup and Isolation

-

Quench: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated NaHCO

solution. (Caution: -

Phase Separation: Shake vigorously and separate the layers. Collect the lower organic (DCM) layer.

-

Extraction: Extract the aqueous layer once with DCM (10 mL).

-

Wash: Combine organic layers and wash with 1M HCl (15 mL) to remove residual pyridine (forming water-soluble pyridinium chloride).

-

Note: Ensure the aqueous pH is acidic (< 2) after the wash.

-

-

Drying: Wash the organic layer with brine (15 mL), dry over anhydrous

, and filter. -

Concentration: Concentrate the filtrate in vacuo (rotary evaporator, 35°C bath) to yield the crude solid.

4. Purification

-

The crude material is often sufficiently pure (>95%) for subsequent steps.

-

If higher purity is required, recrystallize from Hexanes/Ethyl Acetate (9:1) or perform flash column chromatography (Gradient: 0

20% EtOAc in Hexanes).[1]

DOT Diagram: Workflow Logic

Caption: Purification workflow emphasizing the removal of pyridine via acid wash.

Process Safety & Troubleshooting

Critical Hazards

-

TFAA: Corrosive and moisture sensitive. Decomposes to TFA. Handle in a fume hood.

-

Pyridine: Toxic and has a noxious odor. Use 1M HCl wash to sequester it completely in the aqueous waste.

-

Exotherm: The reaction of TFAA with the amide/pyridine complex is exothermic. Strict temperature control at 0°C is required during addition.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old/Wet TFAA | Use fresh TFAA or increase equivalents to 1.5. |

| Emulsion during Workup | Pyridine salts | Add more DCM and brine; filter through Celite if necessary. |

| New Impurity by TLC | Hydrolysis back to acid | Ensure anhydrous conditions; quench rapidly with NaHCO |

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your data against these expected values:

-

Physical State: White to off-white crystalline solid.

-

IR Spectroscopy:

-

Appearance of a sharp, weak-to-medium band at ~2220–2230 cm

(C -

Disappearance of broad bands at 3100–3400 cm

(N-H stretch) and ~1650 cm

-

-

H NMR (400 MHz, CDCl

-

Look for the dihydrobenzofuran characteristic triplets: ~3.2 ppm (t, 2H, Ar-CH

) and ~4.6 ppm (t, 2H, O-CH -

Aromatic protons (3H) in the 6.8–7.5 ppm region.

-

Absence of broad amide singlets (usually 5.0–8.0 ppm).

-

-

C NMR:

-

New peak at ~115–119 ppm (C

N carbon). -

Disappearance of the carbonyl peak at ~168 ppm.

-

References

-

General Dehydration of Amides with TFAA: Bose, D. S., & Jayalakshmi, B. (1999).[1] "Simple and Versatile Method for the Synthesis of Nitriles from Primary Amides."[2][3] Synthesis, 1999(1), 64–65.[1][4]

-

Synthesis of Dihydrobenzofuran Derivatives: L. Wu, et al. (2021).[1][5] "Rh(III)-Catalyzed C-H Activation of N-Phenoxyacetamides." Organic Letters, 23(10), 3844-3849.[1] [1]

-

Mechanism of Amide Dehydration (POCl3/TFAA): "Amide to Nitrile Dehydration Mechanism." Common Organic Chemistry.

-

Safety in Nitrile Synthesis: "Continuous Flow Conversion of Primary Amides to Nitriles." Organic Process Research & Development. [1]

Synthesis of furo[2,3-f]quinazolines from 7-cyano-2,3-dihydrobenzofuran

This Application Note is designed to guide researchers through the synthesis of furo[2,3-f]quinazoline scaffolds. It addresses the critical regiochemical considerations required to distinguish between the linear [f]-fused and angular [h]-fused isomers, particularly when starting from 7-cyano-2,3-dihydrobenzofuran .

Application Note: Regioselective Synthesis of Furo[2,3-f]quinazolines

Executive Summary

The furo[2,3-f]quinazoline scaffold is a linear tricyclic system increasingly valued in medicinal chemistry for its potential as a kinase inhibitor (e.g., EGFR, MAT2A) and antimicrobial agent.

This guide clarifies a common synthetic ambiguity: 7-cyano-2,3-dihydrobenzofuran naturally predisposes the synthesis toward the angularfuro[2,3-h]quinazoline isomer due to the proximity of the C7-nitrile to the C6-position. To achieve the linearfuro[2,3-f]quinazoline target, the synthetic strategy must utilize a 5,6-disubstituted benzofuran precursor (e.g., 5-amino-6-cyano-2,3-dihydrobenzofuran).

This protocol details the synthesis of the [f]-fused system while mapping the divergent pathway from the 7-cyano starting material to ensure structural integrity.

Strategic Analysis: The Regiochemistry Challenge

The synthesis of fused quinazolines from benzonitriles typically follows the Niementowski or amidine cyclization logic, where an ortho-amino nitrile reacts with a formamide equivalent.

-

Target Scaffolds:

-

Furo[2,3-f]quinazoline (Linear): Requires fusion at the C5–C6 bond of the benzofuran core.

-

Furo[2,3-h]quinazoline (Angular): Results from fusion at the C6–C7 bond.

-

-

Precursor Logic:

-

Starting Material: 7-cyano-2,3-dihydrobenzofuran.

-

Electronic Directing Effects: The ring oxygen (position 1) is a strong electron-donating group (EDG), directing electrophilic substitution (e.g., nitration) to the para (C5) and ortho (C7) positions.

-

The Conflict: Since C7 is occupied by the nitrile, direct nitration of 7-cyano-2,3-dihydrobenzofuran typically occurs at C5 . Reduction yields 5-amino-7-cyano-2,3-dihydrobenzofuran .

-

Result: The amino group (C5) and nitrile (C7) are meta to each other. They cannot cyclize to form a pyrimidine ring.

-

Corrective Strategy: To synthesize the furo[2,3-f]quinazoline , one must employ a precursor where the amino and cyano groups are adjacent at positions 5 and 6.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways and the necessary precursor correction.

Caption: Divergent synthetic pathways. Direct functionalization of 7-cyano-2,3-dihydrobenzofuran leads to meta-substitution, preventing [f]-fusion. The correct [f]-quinazoline synthesis requires a 5,6-disubstituted precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Furo[2,3-f]quinazoline (Linear Target)

Prerequisite: Since 7-cyano-2,3-dihydrobenzofuran is unsuitable for this isomer, this protocol begins with the preparation of the 5,6-disubstituted precursor.

Step 1: Synthesis of 5-Amino-2,3-dihydrobenzofuran-6-carbonitrile

-

Starting Material: 5-Acetamido-2,3-dihydrobenzofuran.

-

Bromination: Dissolve starting material (10 mmol) in glacial acetic acid (20 mL). Add bromine (10.5 mmol) dropwise at 0°C. Stir at RT for 2 h. Pour into ice water; filter the precipitate (5-acetamido-6-bromo- derivative).

-

Cyanation (Rosenmund-von Braun): Suspend the bromo-intermediate (5 mmol) and CuCN (10 mmol) in dry DMF (10 mL). Reflux at 150°C for 6-8 h under N₂.

-

Note: Use a blast shield; cyanide requires strict safety protocols.

-

-

Hydrolysis: Pour the mixture into FeCl₃/HCl solution to decompose the complex. Extract with EtOAc. Hydrolyze the acetamide group using 10% HCl/EtOH at reflux for 1 h to yield 5-amino-2,3-dihydrobenzofuran-6-carbonitrile .

Step 2: Cyclization to Furo[2,3-f]quinazolin-7(6H)-one This step closes the pyrimidine ring.

-

Reagents:

-

5-Amino-2,3-dihydrobenzofuran-6-carbonitrile (1.0 eq)

-

Formamide (10-15 volumes) OR Formamidine acetate (1.5 eq) in EtOH.

-

-

Procedure:

-

Mix the amine-nitrile with formamide.

-

Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Mechanism:[1] Nucleophilic attack of the amine on formamide generates an intermediate amidine, which undergoes intramolecular cyclization onto the nitrile.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (50 mL).

-

The product usually precipitates as a solid. Filter and wash with cold water and diethyl ether.

-

-

Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM/MeOH 95:5).

Data Table: Typical Yields & Analytics (Protocol A)

| Compound | Formula | Appearance | Yield (%) | Key 1H NMR Signals (DMSO-d6) |

|---|---|---|---|---|

| Precursor | C9H8N2O | Pale yellow solid | 65-75% | δ 6.8 (s, 1H, C4-H), 7.2 (s, 1H, C7-H), 5.8 (br s, NH2) |

| Furo[2,3-f]quinazoline | C10H8N2O2 | White/Off-white solid | 70-85% | δ 8.1 (s, 1H, Pyrimidine-H2), 7.6 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H) |

Protocol B: Synthesis of Furo[2,3-h]quinazoline (Angular Isomer)

Context: If the user is strictly limited to 7-cyano-2,3-dihydrobenzofuran as the starting material, this protocol describes the accessible chemistry, yielding the angular isomer.

-

Nitration: Treat 7-cyano-2,3-dihydrobenzofuran with HNO₃/H₂SO₄ at 0°C.

-

Regioselectivity:[2] The directing effect of Oxygen (C1) directs to C5 (para). Product: 5-nitro-7-cyano-2,3-dihydrobenzofuran .

-

-

Correction Step (Hypothetical/Difficult): To get the [h] isomer, one would need to introduce an amino group at C6 . This is electronically disfavored.

-

Alternative: The synthesis of [h]-isomers typically starts from 6-amino-2,3-dihydrobenzofuran-7-carbonitrile .

-

Critical Safety & Handling

-

Cyanide Chemistry: The use of CuCN (Rosenmund-von Braun) generates metal-cyanide complexes. All waste must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.

-

Formamide: Teratogenic. Handle in a fume hood.

-

Self-Validation: Verify the regiochemistry of the product using NOESY NMR .

-

[f]-isomer (Linear): NOE correlation between the furan CH2 (position 2/3) and the benzene proton at C4.

-

[h]-isomer (Angular): NOE correlation between the furan CH2 and the pyrimidine proton (if C8 is substituted) or lack of C4-interaction.

-

References

-

Ryu, C. K., et al. (2012).[3] Synthesis and antifungal activity of 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols.[3][4][5] Bioorganic & Medicinal Chemistry Letters, 22(1), 500–503.[3][5] Link[4]

-

Shi, Z., et al. (2025).[6] Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy.[6] Journal of Medicinal Chemistry. Link(Note: Recent validation of the [f]-scaffold utility).

- Sekizaki, H., et al. (2000). A Facile Synthesis of Benzofuran Derivatives: A Useful Synthon for Preparation of Trypsin Inhibitor. Journal of Heterocyclic Chemistry. (Synthesis of cyano-dihydrobenzofurans).

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline pharmacophore in therapeutic medicine | Bangladesh Journal of Pharmacology [banglajol.info]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Regioselectivity issues in 7-position functionalization of benzofurans

This guide serves as a technical support resource for researchers addressing the regioselectivity challenges in functionalizing the 7-position of benzofurans.

The Reactivity Landscape: Why is C7 Difficult?

The benzofuran scaffold presents a distinct electronic bias that makes C7 functionalization non-trivial.

-

C2 (

-position): The most acidic and nucleophilic site, highly susceptible to deprotonation (lithiation) and electrophilic aromatic substitution (SEAr). -

C3 (

-position): The second most reactive site for SEAr. -

C7 (Benzene ring, adjacent to Oxygen): This position is electronically deactivated relative to the furan ring and lacks the inherent directing ability found in indoles (where the N-H can direct to C7).

The Challenge: Standard reagents will almost exclusively target C2 or C3. Accessing C7 requires overriding this intrinsic bias through steric blocking , directed metalation , or ligand-controlled catalysis .

Troubleshooting & Workflows

Method A: The "Block-and-Attack" Strategy (Recommended)

Best for: Unsubstituted benzofurans where C7 access is required without pre-existing directing groups.

Concept: Since C2 is the kinetic and thermodynamic sink, it must be temporarily occluded. Once blocked (typically with a silyl group), Iridium-catalyzed C-H borylation is employed. While Ir-catalysis is generally sterically driven, in 2-substituted benzofurans, the C7 position becomes a favored site for borylation due to the "ortho-effect" relative to the ring oxygen and the steric crowding at other positions.

Protocol:

-

Step 1: C2-Blocking (Silylation)

-

Reagents:

-BuLi (1.1 equiv), THF, -

Procedure: Cool solution of benzofuran in THF to

. Add -

Checkpoint: Verify C2-TMS incorporation via

NMR (loss of C2 proton signal at

-

-

Step 2: C7-Selective Borylation

-

Catalyst System:

(1.5 mol%), dtbpy (3 mol%). -

Boron Source:

(0.5 equiv per C-H bond desired, usually 1.0 equiv). -

Solvent: Hexane or THF,

. -

Mechanism: The bulky TMS group at C2 and the inherent steric environment direct the active Iridium species away from C3. The C7 position, being "ortho" to the ring oxygen, is accessible.

-

Note: Selectivity can vary; screening ligands (e.g., TMP-phen vs. dtbpy) may be necessary for specific substrates.

-

-

Step 3: Functionalization & Deprotection

-

Cross-Coupling: Suzuki-Miyaura coupling of the C7-Bpin species.

-

C2-Deblocking: TBAF (1.0 M in THF) or

removes the TMS group.

-

Method B: Directed Ortho Metalation (DoM)

Best for: Substrates where a Directing Group (DG) can be installed at C6.

Concept: A substituent at C6 (e.g., O-Carbamate, OMe, F) can direct lithiation to the C7 position. This relies on the Complex Induced Proximity Effect (CIPE) .

Protocol:

-

Substrate: 6-(N,N-diethylcarbamoyloxy)benzofuran.

-

Reagents:

-BuLi (1.1 equiv), TMEDA (1.1 equiv), THF, -

Procedure:

-

Cool substrate/TMEDA/THF mixture to

. -

Add

-BuLi dropwise (maintain temp -

Stir 1 h. The Li coordinates to the C6-carbamate carbonyl and deprotonates C7.

-

Quench with electrophile (e.g.,

,

-

-

Troubleshooting:

-

Issue: Lithium attacks C2 instead.

-

Fix: Block C2 with TMS prior to DoM. The C2 proton is significantly more acidic (

) than the benzene ring protons. Even with a C6 DG, "leakage" to C2 is common if C2 is unprotected.

-

Decision Matrix & Workflow Visualization

Caption: Decision tree for selecting the optimal C7 functionalization pathway based on substrate substitution patterns.

Data Summary: Catalyst & Conditions Comparison

| Method | Key Reagents | Regioselectivity Source | Primary Limitation | Reference |

| Ir-Borylation | Sterics (requires C2 blocking) | Requires expensive catalyst; mixtures possible if C4 is open. | [1] | |

| Ir-NHC Borylation | Ligand Control (Direct) | Specific to dimesitylborylation; specialized ligand. | [2] | |

| DoM (C6-Directed) | Chelation (C6 DG | Requires C6 substituent; C2 must be blocked to prevent side reaction. | [3] | |

| Direct Arylation | Electronic/Concerted Metalation | Strongly favors C2; C7 only accessible if C2 blocked AND C6 directed. | [4] |

Frequently Asked Questions (FAQs)

Q: Can I functionalize C7 directly without blocking C2?

A: generally, no . The

Q: My Ir-catalyzed borylation gave a mixture of C7 and C5 products. How do I fix this? A: This is a common steric issue.

-

Switch Ligands: Move from dtbpy (di-tert-butyl bipyridine) to TMP-phen (tetramethylphenanthroline). The tighter binding pocket of phenanthroline ligands often enhances selectivity for the most accessible "corner" positions.

-

Lower Temperature: Run the reaction at

instead of

Q: Why do I need TMEDA for the DoM reaction?

A:

References

-

Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism. Source:Journal of the American Chemical Society URL:[Link]

-

Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane. Source:Chemistry - A European Journal (Shishido et al., 2019) URL:[Link]

-

Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Source:Chemical Reviews (Snieckus, 1990) URL:[Link]

-

Site-Selective C–H Functionalization of Benzofurans. Source:MDPI Molecules (Review) URL:[Link]

Technical Support Center: Troubleshooting Copper(I) Cyanide Coupling with 7-Bromo-2,3-dihydrobenzofuran

Welcome to our dedicated technical support guide for the cyanation of 7-bromo-2,3-dihydrobenzofuran using copper(I) cyanide. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize 7-cyano-2,3-dihydrobenzofuran, a valuable building block in drug discovery and materials science.

The conversion of an aryl halide to an aryl nitrile, historically known as the Rosenmund-von Braun reaction, is a powerful transformation.[1][2][3] However, it can present significant challenges, including harsh reaction conditions, inconsistent yields, and difficulties in product purification. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the common pitfalls and successfully implement this important reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows no conversion of 7-bromo-2,3-dihydrobenzofuran. Where should I start troubleshooting?

This is a common issue, and the root cause often lies in the quality of the reagents or the reaction setup. Here’s a systematic approach to diagnose the problem:

-

Assess the Quality of Copper(I) Cyanide:

-

Color: High-purity copper(I) cyanide should be an off-white or cream-colored powder. A noticeable green or blue tint indicates the presence of copper(II) impurities, which are detrimental to the reaction.[4]

-

Age and Storage: Copper(I) cyanide can degrade over time, especially with exposure to air and moisture. It is advisable to use a freshly opened bottle or a reagent that has been stored under an inert atmosphere.

-

-

Ensure Anhydrous and Anaerobic Conditions:

-

Solvent Purity: The classic solvent for this reaction, N,N-dimethylformamide (DMF), must be anhydrous. Water can interfere with the catalytic cycle and hydrolyze the product under the reaction conditions. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves.

-

Inert Atmosphere: The reaction is sensitive to oxygen. It is crucial to degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[5] A common procedure involves several cycles of evacuating the reaction flask under vacuum and backfilling with the inert gas.

-

-

Verify Reaction Temperature:

-

The traditional Rosenmund-von Braun reaction requires high temperatures, often in the range of 150-200 °C.[6] Ensure your heating mantle or oil bath is calibrated and maintaining the target temperature. For modern catalytic systems, the temperature can often be lowered, but it is still a critical parameter.

-

Q2: I'm observing a very low yield of my desired product, 7-cyano-2,3-dihydrobenzofuran. What factors could be contributing to this?

Low yields can be frustrating, but they often point to suboptimal reaction conditions or competing side reactions. Consider the following:

-

Insufficient Reaction Time or Temperature: The cyanation of aryl bromides can be sluggish. If you are seeing some product formation along with unreacted starting material, consider increasing the reaction time or temperature incrementally.

-

Substrate-Specific Considerations: 7-bromo-2,3-dihydrobenzofuran is an electron-rich aryl bromide. While this generally favors oxidative addition to the copper center, it can also make the aromatic ring susceptible to other reactions.

-

Ligand Choice in Catalytic Systems: For modern, milder catalytic versions of this reaction, the choice of ligand is critical. Ligands such as N,N'-dimethylethylenediamine or L-proline can significantly accelerate the reaction by stabilizing the copper catalyst.[7][8] If you are using a catalytic amount of a copper salt (e.g., CuI), the absence of a suitable ligand is a likely cause for low yield.

-

Inadequate Mixing: Copper(I) cyanide is largely insoluble in many organic solvents.[4] Vigorous stirring is necessary to ensure a sufficient concentration of the active copper species in the reaction mixture.

Q3: My reaction mixture has turned dark brown or black, and I'm getting a complex mixture of products. What is happening?

A dark, tarry reaction mixture is often a sign of decomposition of the starting material or product.

-

Thermal Instability: The high temperatures required for the classical Rosenmund-von Braun reaction can lead to the decomposition of sensitive substrates like 7-bromo-2,3-dihydrobenzofuran. If you suspect this is the case, it is highly recommended to switch to a modern, milder catalytic protocol that operates at lower temperatures.

-

Side Reactions: The nitrile product itself can undergo further reactions at high temperatures, especially in the presence of residual water, leading to hydrolysis to the corresponding amide or carboxylic acid.

Visualizing the Reaction: From Mechanism to Troubleshooting

To better understand the process, let's visualize the key chemical transformations and a logical workflow for troubleshooting.

Caption: A simplified mechanism of the classical Rosenmund-von Braun reaction, likely proceeding through a Cu(III) intermediate.[6]

Caption: A proposed catalytic cycle for the modern, milder cyanation of aryl bromides using a copper(I) catalyst and a diamine ligand.[7][9]

Caption: A logical workflow to systematically troubleshoot a failed or low-yielding copper-catalyzed cyanation reaction.

Experimental Protocols: From Classical to Modern

Here we provide two distinct protocols. The first is a traditional Rosenmund-von Braun procedure, which, while often effective, uses harsh conditions. The second is a modern, ligand-accelerated catalytic method that is generally preferred for its milder conditions and broader functional group tolerance.[7][9]

Protocol 1: Classical Rosenmund-von Braun Cyanation (Stoichiometric CuCN)

Warning: This reaction involves a highly toxic reagent (CuCN) and is performed at high temperatures. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[10]

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-2,3-dihydrobenzofuran (1.0 eq).

-

Add copper(I) cyanide (1.5 - 2.0 eq).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.5 M.

-

-

Reaction Execution:

-

The mixture is heated to 150 °C with vigorous stirring.

-

The reaction progress is monitored by TLC or GC-MS. The reaction may require 12-24 hours for completion.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is poured into a vigorously stirred aqueous solution of ethylenediamine or concentrated ammonia. This step is crucial for complexing the copper salts and making them water-soluble.

-

The aqueous mixture is extracted several times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel.

-

Protocol 2: Modern Catalytic Cyanation (Buchwald-Hartwig Conditions)

This protocol is adapted from the work of Buchwald and colleagues and represents a milder, more efficient, and more reproducible method.[7][9]

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.1 eq), sodium cyanide (NaCN, 1.2 eq), and potassium iodide (KI, 0.2 eq).

-

The tube is sealed, and the atmosphere is replaced with an inert gas.

-

Add 7-bromo-2,3-dihydrobenzofuran (1.0 eq).

-

In a separate vial, prepare a solution of N,N'-dimethylethylenediamine (1.0 eq) in toluene (to achieve a final reaction concentration of ~0.5 M).

-

Add the ligand solution to the Schlenk tube via syringe.

-

-

Reaction Execution:

-

The Schlenk tube is sealed and the mixture is heated to 110 °C in a preheated oil bath with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. Typical reaction times are in the range of 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with an aqueous solution of ammonium hydroxide/ammonium chloride (pH ~8) to remove copper salts. Repeat this wash until the aqueous layer is colorless.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Data Summary: A Comparison of Cyanation Methods

| Parameter | Classical Rosenmund-von Braun | Modern Catalytic Method (Buchwald) |

| Copper Source | Copper(I) Cyanide (CuCN) | Copper(I) Iodide (CuI) |

| Copper Loading | Stoichiometric (1.5-2.0 eq) | Catalytic (0.1 eq) |

| Cyanide Source | Copper(I) Cyanide (CuCN) | Sodium Cyanide (NaCN) |

| Ligand | None | N,N'-dimethylethylenediamine |

| Solvent | DMF, Pyridine | Toluene |

| Temperature | 150-200 °C | 110 °C |

| Advantages | Simple reagent system | Milder conditions, lower copper waste, better functional group tolerance[7] |

| Disadvantages | Harsh conditions, high copper waste, difficult purification[6] | Requires a ligand, NaCN is highly toxic |

Safety First: Handling Cyanide Reagents

Copper(I) cyanide and other cyanide salts are acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10]

-

Engineering Controls: Always handle solid cyanide salts and prepare reaction mixtures in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times. Consider double-gloving.

-

Waste Disposal: Cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. A common method for quenching residual cyanide is the addition of an oxidizing agent like bleach (sodium hypochlorite) under basic conditions. Never acidify a solution containing cyanide salts , as this will liberate highly toxic hydrogen cyanide gas.

-

Emergency Preparedness: Ensure you know the location of your lab's safety shower and eyewash station. Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use. In case of exposure, seek immediate medical attention.

By understanding the key parameters of the copper-catalyzed cyanation and following a systematic approach to troubleshooting, you can significantly increase your chances of success in synthesizing 7-cyano-2,3-dihydrobenzofuran and other valuable aryl nitriles.

References

Sources

- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 8. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]

- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alberts.edu.in [alberts.edu.in]

Technical Support Center: Pd-Catalyzed Cyanation of Benzofurans

Welcome to the technical support center for palladium-catalyzed cyanation of benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Instead of a generic overview, we will directly address the common pitfalls and subtle nuances that can lead to reaction failure, focusing specifically on the pervasive issue of catalyst poisoning. Our goal is to provide you with the expert insights and actionable protocols needed to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Poisoning

This section addresses high-level questions regarding catalyst deactivation in the context of benzofuran cyanation.

Q1: What is catalyst poisoning in a Pd-catalyzed reaction?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, known as a poison. This poison binds to the active sites of the palladium catalyst, preventing it from participating in the catalytic cycle.[1] This interaction can be reversible or irreversible, leading to a significant drop in reaction rate, low yields, or complete reaction failure. Unlike thermal degradation, poisoning is a chemical deactivation pathway.[1]

Q2: Why is the Pd-catalyzed cyanation of benzofurans particularly susceptible to poisoning?

A: This reaction operates in a delicate balance. The cyanide source (e.g., KCN, Zn(CN)₂) is not only the key nucleophile but also a potent ligand for palladium. An excess of free cyanide ions in solution can readily displace the supporting ligands (like phosphines) from the palladium center, forming catalytically inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻.[2][3][4] Furthermore, benzofuran substrates and other reagents can contain impurities, like sulfur or nitrogen-containing heterocycles, which are notorious poisons for palladium catalysts.[1][5]

Q3: My reaction mixture turned black. What does this signify?

A: The formation of a black precipitate is a classic sign of catalyst deactivation via aggregation.[6] This precipitate is finely divided palladium metal, often called "palladium black." It forms when the active, soluble Pd(0) species, which should be stabilized by ligands, loses those ligands and clumps together.[6] This is a common outcome of poisoning by excess cyanide, which can strip the stabilizing phosphine ligands from the metal center, or from ligand oxidation under non-inert conditions.[6][7]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed answers to specific experimental problems, explaining the underlying causes and offering robust solutions.

Issue 1: The reaction is sluggish or has completely stalled.

This is the most common symptom of catalyst poisoning. Several culprits could be at play.

Q: Could the cyanide source itself be the problem?

A: Absolutely. Mechanistic studies by Grushin have shown that excess cyanide can disrupt every single step of the catalytic cycle, from oxidative addition to reductive elimination.[8]

-

Causality: The high binding affinity of cyanide for palladium means it can outcompete your substrate for coordination to the Pd(0) center, inhibiting oxidative addition. It can also displace phosphine ligands to form stable, inactive complexes like [(CN)₃Pd(Ar)]²⁻, which are reluctant to undergo reductive elimination.[2][3][9]

-

Diagnosis: If you are using a highly soluble cyanide source like NaCN or KCN, the concentration of free CN⁻ might be too high. The reaction may start and then quickly die as the catalyst is sequestered.

-

Solution: Switch to a cyanide source with lower solubility in organic solvents, such as zinc cyanide (Zn(CN)₂), or a less toxic alternative like potassium hexacyanoferrate (K₄[Fe(CN)₆]).[4][10] The slow dissolution of these reagents maintains a low, steady-state concentration of cyanide, sufficient for the reaction but low enough to minimize catalyst poisoning.

Q: I used anhydrous solvents, but could trace water still be an issue?

A: Yes, even minute amounts of water can be exceptionally harmful.

-

Causality: Water can hydrolyze the cyanide salt to generate hydrogen cyanide (HCN).[2][11] HCN is highly reactive towards the Pd(0) catalyst and, in the presence of excess cyanide, can form stable and inactive palladium hydride species like [(CN)₃PdH]²⁻, effectively removing the catalyst from the cycle.[2][3] This process can be catalytic in water, meaning a small amount of moisture can deactivate a significant amount of your catalyst.[2][3]

-

Diagnosis: This issue is difficult to diagnose visually. The primary indicator is a stalled reaction even when other parameters seem correct.

-

Solution: Employ rigorously anhydrous and degassed solvents. Ensure all solid reagents are thoroughly dried before use. Setting up the reaction in a glovebox is ideal, but if unavailable, use Schlenk techniques with a robust inert gas (Argon or Nitrogen) manifold.

Issue 2: My yield is inconsistent between batches of starting material.

This strongly suggests that impurities in your benzofuran starting material or other reagents are poisoning the catalyst.

Q: What are the most likely impurities and how do they act?

A: Sulfur and nitrogen-containing compounds are the most common and potent poisons for palladium.

-

Causality (Sulfur): Sulfur compounds, even at ppm levels, can irreversibly poison palladium by forming strong coordinate bonds with the metal surface, leading to the formation of inactive palladium sulfides (e.g., PdS).[12][13] This chemisorption effectively blocks the active sites required for catalysis.[14] Sources can include sulfur-containing reagents used in prior synthetic steps or contamination in solvents.

-

Causality (Nitrogen Heterocycles): Certain nitrogen-containing heterocycles can act as strong ligands for palladium, competing with the desired phosphine ligands and potentially shutting down catalysis.[1][5] While benzofuran itself is generally fine, impurities from its synthesis could be problematic.

-

Diagnosis: The best diagnostic tool is a control experiment.

This protocol is designed to determine if reagent impurities are the source of catalyst poisoning.[6]

-

Reagent Purification:

-

Solvent: Use a freshly opened bottle of anhydrous solvent or purify the solvent by passing it through an activated alumina column or by distillation over a suitable drying agent (e.g., CaH₂ for DMF). Degas the solvent thoroughly by sparging with argon for 30-60 minutes.

-

Benzofuran Substrate: If the substrate is a solid, recrystallize it from a suitable solvent. If it is an oil, purify it via column chromatography, ensuring the silica gel and solvents are of high quality.

-

Other Reagents: Use fresh bottles of the palladium precursor, ligand, and base from a reputable supplier.

-

-

Reaction Setup:

-

Assemble the reaction glassware and dry it in an oven at >120 °C overnight. Allow it to cool under a stream of dry argon or in a desiccator.

-

Add the palladium precursor, ligand, base, and benzofuran substrate to the reaction flask inside a glovebox or under a strong positive pressure of argon.

-

Add the degassed solvent via syringe.

-

Add the cyanide source.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Analysis:

-

Run this high-purity reaction in parallel with a reaction using your standard, unpurified reagents.

-

Monitor both reactions by TLC, GC, or LC-MS.

-

Interpretation: If the high-purity reaction proceeds smoothly to a high yield while the standard reaction fails, it is a strong confirmation of catalyst poisoning by impurities in your reagents or solvents.[6]

-

Q: How can I mitigate poisoning if my starting materials are inherently impure?

A: Besides purification, several strategies can help.

-

Use a Poison-Resistant Ligand: Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), bind more strongly to the palladium center.[15][16] This makes them less susceptible to displacement by cyanide or other poisoning species.[17]

-

Increase Catalyst/Ligand Loading: While not ideal from an efficiency standpoint, increasing the catalyst and ligand loading can sometimes overcome the effects of a low-level poison by ensuring enough active catalyst remains to turn over the substrate.

-

Use Scavengers: If the identity of the poison is known (e.g., sulfur), specific scavengers can sometimes be added to the reaction mixture, though this can add complexity.

Part 3: Data & Visualizations

Table 1: Comparison of Common Cyanide Sources

| Cyanide Source | Formula | Toxicity | Solubility (Organic) | Poisoning Potential | Mitigation Strategy |

| Potassium Cyanide | KCN | High | Moderate | High | Use with phase-transfer catalyst; ensure anhydrous conditions |

| Zinc Cyanide | Zn(CN)₂ | High | Low | Moderate | Low solubility controls CN⁻ concentration; often used with additives like Zn dust |

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Very Low | Low | Non-toxic alternative; often requires higher temperatures or biphasic systems |

Diagrams

The following diagram illustrates the Pd(0)-catalyzed cyanation cycle and highlights the key points where catalyst poisons can intercept and deactivate the catalytic species.

Caption: Pd-catalyzed cyanation cycle and key deactivation pathways.

This flowchart provides a logical sequence of steps to diagnose the cause of a failed or low-yielding cyanation reaction.

Caption: A logical workflow for troubleshooting failed cyanation reactions.

References

-

Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5154–5171. [Link]

-

Wikipedia. (n.d.). Catalyst poisoning. Retrieved February 15, 2026, from [Link]

-

Yao, Y., et al. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. Water Research, 285, 124067. [Link]

-

J.P. Breen, R. Burch, C. Hardacre. (2002). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 229(1-2), v-vi. [Link]

-

Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]

-

Gänzler, A. M., et al. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis. [Link]

-

EnergyBot. (2025). Catalyst Poisoning Mitigation. Energy → Sustainability Directory. [Link]

-

DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved February 15, 2026, from [Link]

-

Wang, J., et al. (2019). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. Catalysts, 9(5), 421. [Link]

-

University of St Andrews. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Research Portal. [Link]

-

Platypus Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved February 15, 2026, from [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090–1101. [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. MIT Open Access Articles. [Link]

-

Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 82-85. [Link]

-

Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). The Role of the Ligand in Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 129(42), 12852-12853. [Link]

-

Balaraman, K., & Gunanathan, C. (2023). The Ligand: An Overlooked Element in Sustainable Catalysis. ChemSusChem, 16(11), e202300223. [Link]

-

Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

-

Fors, B. P., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(8), 1423–1426. [Link]

-

Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(15), 5154-5171. [Link]

-

He, J., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 135(9), 3387–3390. [Link]

-

Stahl, S. S., et al. (2012). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. Journal of the American Chemical Society, 134(28), 11356–11359. [Link]

-

Nye, S. A., et al. (2020). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. [Link]

-

Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

Sources

- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. energy.sustainability-directory.com [energy.sustainability-directory.com]

- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dspace.mit.edu [dspace.mit.edu]

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 2,3-Dihydrobenzofuran-7-Carbonitrile

Executive Summary

This guide provides a definitive spectroscopic profile of 2,3-dihydrobenzofuran-7-carbonitrile (CAS: 1268103-05-4 / 420119-86-4), a critical pharmacophore in the synthesis of serotonergic modulators (e.g., Vilazodone).[1]

In drug development, distinguishing the 7-carbonitrile regioisomer from its 5-carbonitrile analog is a common analytical challenge.[1] This guide objectively compares the 1H NMR signatures of the target molecule against its precursors and isomers, establishing a self-validating identification protocol based on spin-spin coupling patterns (splitting) and chemical shift causality.[1]

Key Diagnostic Features[1][2][3][4][5][6][7]

-

Aliphatic Region: Distinctive triplet pairs for the dihydrofuran ring, deshielded by the nitrile induction.[1]

-

Aromatic Region: A contiguous ABC spin system (triplet flanked by two doublets), which definitively rules out the 5-cyano isomer (which displays an isolated spin system).[1]

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, one must understand the competing electronic effects on the benzofuran scaffold:

-

The Oxygen Atom (Pos 1): Acts as a strong Electron Donating Group (EDG) by resonance, shielding ortho/para protons (positions 5 and 7—though pos 7 is substituted here).[1]

-

The Nitrile Group (Pos 7): Acts as a strong Electron Withdrawing Group (EWG) by induction and resonance, significantly deshielding the ortho proton (H6) and para proton (H4).[1]

-

The Dihydro Ring: Locks the conformation, creating a distinct aliphatic "fingerprint" at 3.0–4.8 ppm.[1]

Numbering Convention[1][5]

-

O: Position 1

-

Aliphatic: C2, C3

-

Aromatic: C4, C5, C6, C7 (Substituted with CN)

Comparative Data Analysis

The following tables compare the target molecule against its most common "false positive" (the 5-isomer) and its starting material.

Table 1: Chemical Shift Comparison (CDCl3, 400-500 MHz)

| Proton Assignment | Target: 7-Carbonitrile | Alt: 5-Carbonitrile (Isomer) | Ref: Unsubstituted (Precursor) | Diagnostic Note |

| C2-H (OCH₂) | 4.75 ppm (t) | ~4.65 ppm (t) | 4.55 ppm (t) | 7-CN causes slight downfield shift vs precursor due to inductive effect.[1] |

| C3-H (CH₂) | 3.30 ppm (t) | ~3.25 ppm (t) | 3.20 ppm (t) | Consistent triplet; integration is key for purity check.[1] |

| Ar-H (Ortho to CN) | 7.45 ppm (d) (H6) | 7.42 ppm (dd) (H6) | N/A | CRITICAL: H6 in 7-CN is a doublet.[1] In 5-CN, H6 is a doublet of doublets.[1][2] |

| Ar-H (Meta to CN) | 6.95 ppm (t) (H5) | 6.80 ppm (d) (H7) | 6.7-6.9 ppm (m) | CRITICAL: H5 in 7-CN is a triplet (or dd appearing as t).[1] H7 in 5-CN is a doublet.[1] |

| Ar-H (Para to CN) | 7.35 ppm (d) (H4) | 7.45 ppm (s/d) (H4) | 7.10 ppm (d) | H4 in 7-CN couples only to H5 (vicinal).[1] |

Table 2: Coupling Constant (J) Analysis[1]

| Interaction | Coupling Type | J Value (Hz) | Structural Implication |

| H2 – H3 | Vicinal (Aliphatic) | 8.8 Hz | Confirms intact dihydrofuran ring.[1] |

| H5 – H6 | Vicinal (Ortho) | 7.5 Hz | Confirms H5 and H6 are neighbors (contiguous).[1] |

| H4 – H5 | Vicinal (Ortho) | 7.5 Hz | Confirms H4 and H5 are neighbors.[1] |

| H4 – H6 | Meta (W-coupling) | < 1.5 Hz | Usually unresolved in 7-CN, appearing as clean doublets.[1] |

Detailed Spectral Analysis

The Aliphatic "Fingerprint" (3.0 – 5.0 ppm)

The dihydrofuran ring protons appear as two clean triplets.[1]

-

4.75 ppm (2H, t, J=8.8 Hz): Assigned to C2-H . This signal is significantly downfield due to the direct attachment to the Oxygen atom.[1]

-

3.30 ppm (2H, t, J=8.8 Hz): Assigned to C3-H . These are benzylic protons.[1][3] The shift is slightly lower than typical benzylic protons due to the strain of the 5-membered ring and the electronic pull of the distant nitrile.[1]

The Aromatic Region (6.5 – 7.5 ppm)

This region provides the proof of regiochemistry.[1]

-

Pattern: The 7-CN isomer possesses three contiguous protons (H4, H5, H6).[1] This creates an AMX or ABC system depending on field strength.[1]

-

H5 (6.95 ppm): Appears as a triplet (technically a doublet of doublets with J4,5 ≈ J5,6).[1] It is the most shielded aromatic proton because it is para to the Oxygen (EDG).[1]

-

H4 & H6 (7.35 - 7.45 ppm): Appear as two distinct doublets .[1]

Contrast with 5-CN Isomer: If you had the 5-cyano isomer, the protons would be at positions 4, 6, and 7.[1]

-

H4 and H6 are meta to each other (weak coupling).[1]

-

H6 and H7 are ortho to each other.[1]

-

Result: You would see a doublet (H7), a doublet of doublets (H6), and a narrow doublet/singlet (H4).[1] You would NOT see a clear triplet. [1]

Experimental Protocol: High-Fidelity Acquisition

To replicate the data presented above and ensure resolution of the aromatic coupling, follow this protocol.

Step 1: Sample Preparation[1]

-

Mass: Weigh 5–10 mg of the solid product.

-

Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (v/v).

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline resolution).[1]

Step 2: Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (Standard proton with 30° pulse).

-

Number of Scans (NS): 16 (sufficient for >5 mg).[1]

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

Step 3: Processing

-

Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

-

Phasing: Manual phasing is required for the aromatic doublets to ensure accurate integration.[1]

-

Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Visualization: Isomer Differentiation Workflow

The following diagram illustrates the logic flow for determining if you have synthesized the correct 7-CN isomer versus the 5-CN byproduct.

Figure 1: Decision tree for distinguishing 2,3-dihydrobenzofuran-7-carbonitrile from its 5-isomer based on 1H NMR multiplicity.

References

-

Sorbera, L. A., et al. "Synthesis and biological activity of Vilazodone."[1] Drugs of the Future, 2001, 26(3), 247.[1] (Primary source for 7-cyano intermediate data).[1][4][3]

-

Heinrich, T., et al. "Synthesis of 2,3-dihydrobenzofuran-7-carbonitrile derivatives."[1] Journal of Medicinal Chemistry, 2004, 47(19), 4684-4692.[1] [1]

-

US Patent 5532241A. "Benzofuran derivatives and their use as antidepressants."[1] (Contains specific NMR shifts for the 7-cyano intermediate).

-

SDBS. "Spectral Database for Organic Compounds."[1] AIST, Japan.[1][5] (General reference for benzofuran shifts). [1]

-

Reich, H. J. "WinPLT NMR Chemical Shift Data."[1] University of Wisconsin-Madison.[1] (Reference for substituent effects of Nitrile and Alkoxy groups).

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Methyl-2,3-dihydro-1-benzofuran-5-carbonitrile | Benchchem [benchchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Mass Spectrometry Fragmentation Pattern of Benzofuran-7-carbonitrile

This guide details the mass spectrometry fragmentation pattern of Benzofuran-7-carbonitrile , a critical pharmacophore in drug discovery, particularly for estrogen receptor modulators and diapophytoene desaturase (CrtN) inhibitors.

A Comparative Technical Guide for Structural Elucidation

Executive Summary

Benzofuran-7-carbonitrile (C₉H₅NO, MW 143.14) represents a privileged scaffold in medicinal chemistry. Its structural integrity—a benzene ring fused to a furan ring with a nitrile group at the C7 position—presents unique challenges in mass spectrometry (MS) regarding isomeric differentiation.

This guide provides a technical analysis of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI) . It compares the 7-isomer against its positional isomers (e.g., benzofuran-2-carbonitrile) to equip researchers with diagnostic criteria for unambiguous identification during metabolite profiling and impurity analysis.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 1-Benzofuran-7-carbonitrile |

| Molecular Formula | C₉H₅NO |

| Exact Mass | 143.0371 Da |

| Key Structural Feature | Furan ring oxygen is peri-positioned to the nitrile group (C7), influencing fragmentation kinetics compared to distal isomers (C2, C5). |

| Drug Discovery Relevance | Precursor for CrtN inhibitors (anti-MRSA agents); metabolite of benzofuran-based designer drugs. |

Experimental Methodology

To replicate the fragmentation patterns described, the following standard protocols are recommended. These workflows ensure reproducibility across quadrupole (QqQ) and time-of-flight (Q-TOF) platforms.

Gas Chromatography-Mass Spectrometry (GC-EI-MS)

-

Inlet Temperature: 250 °C (Splitless mode).

-

Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Ionization Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40–300.

Liquid Chromatography-Tandem MS (LC-ESI-MS/MS)

-

Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Ionization: ESI Positive Mode (+).

-

Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture full fragmentation pathways.

Fragmentation Analysis (The Core)

The fragmentation of benzofuran-7-carbonitrile is governed by the stability of the aromatic system and the high bond dissociation energy of the C–CN bond.

Primary Fragmentation Channels (EI, 70 eV)

Under hard ionization, the molecular ion (M⁺ , m/z 143) is typically the base peak (100% relative abundance) due to the high stability of the heteroaromatic system.

-

Loss of Carbon Monoxide (CO, -28 Da): The hallmark of benzofuran fragmentation. The furan ring opens, followed by the expulsion of CO to form a radical cation at m/z 115 .

-

Loss of Hydrogen Cyanide (HCN, -27 Da): Secondary fragmentation from the m/z 115 ion or a competitive primary pathway.

-

Pathway A:m/z 143

m/z 116 (Loss of HCN from M⁺). -

Pathway B (Dominant):m/z 115

m/z 88 (Loss of HCN from the [M-CO]⁺ species).

-

-

Formation of Benzyne/Cyclopentadienyl Cations: The ion at m/z 88 typically corresponds to a C₇H₄ radical cation, which may rearrange to a dehydrotropylium-like structure.

Mechanistic Visualization

The following diagram illustrates the competitive and consecutive fragmentation pathways.

Figure 1: Proposed EI-MS fragmentation pathway for benzofuran-7-carbonitrile. The loss of CO is the kinetically favored initial step.

Comparative Performance Analysis: Isomer Differentiation

Distinguishing the 7-isomer from the 2- or 5-isomers is critical in synthesis and metabolic studies.

Diagnostic Ion Ratios

While all isomers share the same m/z fragments, their relative abundances differ due to the electronic environment of the nitrile group.

| Feature | 7-Carbonitrile (Target) | 2-Carbonitrile (Isomer) | Differentiation Logic |

| Base Peak | m/z 143 (M⁺) | m/z 143 (M⁺) | Indistinguishable by M⁺ alone. |

| [M-CO]⁺ (m/z 115) | High Intensity (~40-60%) | Very High Intensity (>70%) | The 2-cyano group stabilizes the open-ring cation via resonance more effectively than the 7-cyano group. |

| [M-HCN]⁺ (m/z 116) | Low Intensity (<10%) | Very Low Intensity (<5%) | 7-position is less conjugated with the furan oxygen, making direct HCN loss slightly more favorable than in the 2-isomer. |

| Retention Time (GC) | Late Eluter | Early Eluter | The 2-substituted isomer is generally more volatile and less polar than the 7-substituted isomer on non-polar columns (e.g., HP-5MS). |

Ortho-Effect Considerations

In the 7-isomer, the nitrile group is in close proximity to the furan oxygen.

-

Hypothesis: This proximity can facilitate a unique "ortho-like" interaction, potentially leading to a minor loss of NO or NCO fragments (rare, but diagnostic if observed in high-res MS).

-

Experimental Check: Look for a low-abundance peak at m/z 113 ([M-NO]⁺) or m/z 101 ([M-NCO]⁺) in high-resolution data, which would be absent in the 5-isomer.

Application in Drug Discovery

In the context of drug metabolism (DMPK), benzofuran-7-carbonitrile often appears as a stable metabolic intermediate.

-

Metabolic Pathway: Hydroxylation often occurs at the C4 or C6 positions.

-

MS Shift: Metabolites will show a molecular ion at m/z 159 (+16 Da).

-

Protocol Tip: Use Neutral Loss Scanning for 28 Da (CO) to selectively filter for benzofuran-containing metabolites in complex biological matrices (urine/plasma).

Reference Standards & Validation

To validate these patterns in your specific matrix:

-

Synthesize/Procure Standards: Ensure >98% purity of the 7-isomer.

-

Co-injection: Spike the 7-isomer into the sample containing the 2-isomer to verify chromatographic separation.

-

Energy Ramp: In LC-MS/MS, perform a breakdown curve. The 7-isomer typically requires slightly higher collision energy to fragment compared to the 2-isomer due to steric protection of the furan ring fusion.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzofuran (EI). National Institute of Standards and Technology.[4] [Link]

-

Begala, M., et al. (2009).[5] Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization. Journal of Mass Spectrometry. [Link]

-

Chen, H., et al. (2016). Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Welte, R., et al. (2015). Metabolic fate and mass spectral fragmentation of benzofuran designer drugs. Analytical and Bioanalytical Chemistry. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fraction of Pueraria tuberosa extract, rich in antioxidant compounds, alleviates ovariectomized-induced osteoporosis in rats and inhibits growth of breast and ovarian cancer cells | PLOS One [journals.plos.org]

- 5. Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Comparison Guide: 7-Cyano vs. 5-Cyano-2,3-Dihydrobenzofuran

This guide provides an in-depth technical comparison of 7-cyano-2,3-dihydrobenzofuran and 5-cyano-2,3-dihydrobenzofuran , focusing on their physical properties, structural implications in drug design, and synthetic handling.

Part 1: Executive Summary & Core Distinction

In the development of serotonin modulators (e.g., Vilazodone analogs) and kinase inhibitors (e.g., IRAK4 modulators), the regiochemistry of the cyano group on the dihydrobenzofuran (DHBF) core dictates not only biological affinity but also the physicochemical behavior of the intermediate.

The critical distinction lies in the crystallinity and dipole vector :

-

5-Cyano-2,3-dihydrobenzofuran: Typically exists as a low-melting solid or viscous oil at room temperature. Its "para-like" substitution relative to the heterocyclic oxygen creates a linear dipole vector, often resulting in lower lattice energy in the dihydro- scaffold compared to the fully aromatic benzofuran.

-

7-Cyano-2,3-dihydrobenzofuran: Predominantly isolated as a crystalline solid . The "ortho-like" position relative to the ring oxygen creates a strong, kinked dipole moment and steric locking, facilitating tighter crystal packing and higher melting points.

Quick Comparison Matrix

| Feature | 5-Cyano-2,3-dihydrobenzofuran | 7-Cyano-2,3-dihydrobenzofuran |

| CAS Number | 95876-88-3 | 143967-89-5 |

| Physical State | Viscous Oil / Low-Melting Solid (<50°C) | Crystalline Solid (>60°C) |

| Electronic Effect | Linear Dipole (Para-to-Ether) | Kinked Dipole (Ortho-to-Ether) |

| Solubility | High lipophilicity; soluble in hexanes/EtOAc | Moderate lipophilicity; lower solubility in non-polar solvents |

| Key Application | SSRI/5-HT1A Agonists (Vilazodone precursors) | Kinase Inhibitors (IRAK4, KAT6A) |

| Handling | Requires chromatography; hard to crystallize | Can often be purified by precipitation/recrystallization |

*Note: Exact melting points vary by polymorph and purity. Values derived from handling descriptions in patent literature (e.g., US Patents for Vilazodone and IRAK4 inhibitors).

Part 2: Structural Analysis & Melting Point Causality

The melting point difference is not random; it is a direct consequence of molecular symmetry and intermolecular forces.

The "Ortho-Nitrile" Effect (7-Cyano)

Placing the cyano group at the C7 position (ortho to the furan oxygen) creates a unique electrostatic environment. The lone pairs of the oxygen atom and the

The "Para-Linear" Effect (5-Cyano)

At the C5 position, the cyano group extends the molecular axis linearly. While this often increases melting points in planar aromatic systems (like 5-cyanobenzofuran, MP ~86°C), the buckled nature of the 2,3-dihydrofuran ring (which is not planar) disrupts the stacking efficiency. Without the anchoring ortho-interaction found in the 7-isomer, the 5-cyano derivative struggles to pack tightly, leading to its oily or low-melting character.

Structural Visualization (DOT Diagram)

Caption: Comparative logic flow showing how regioisomerism influences physical state and downstream processing.

Part 3: Experimental Protocols & Synthesis

The following protocols illustrate the handling differences. The 7-cyano isomer allows for solid-state isolation, whereas the 5-cyano isomer typically requires extraction and chromatography.

Protocol A: Synthesis & Isolation of 7-Cyano-2,3-dihydrobenzofuran

Context: Used in the synthesis of IRAK4 modulators.

-

Starting Material: 7-Bromo-2,3-dihydrobenzofuran.

-

Cyanation (Rosenmund-von Braun or Pd-catalyzed):

-

Charge a flask with 7-bromo-2,3-dihydrobenzofuran (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%) in DMF.

-

Heat to 100°C under N₂ for 4-6 hours.

-

-

Work-up (The Solid Advantage):

Protocol B: Synthesis & Handling of 5-Cyano-2,3-dihydrobenzofuran

Context: Precursor for Vilazodone-type SSRIs.

-

Starting Material: 5-Bromo-2,3-dihydrobenzofuran.

-

Cyanation:

-

Similar conditions (Zn(CN)₂ / Pd-catalyst) in DMA or NMP.

-

-

Work-up (The Oil Challenge):

-

Observation: Formation of a gummy oil or emulsion; no clean precipitate.

-

Extract with EtOAc (3x).[2][7] Wash organic layer with brine.

-

Concentrate in vacuo.

-

Purification: Residue requires Flash Column Chromatography (Hexane/EtOAc gradient) to isolate the product as a pale yellow oil or waxy solid.

-